molecular formula C17H11Cl2NO4 B11621992 ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11621992
M. Wt: 364.2 g/mol
InChI Key: CLGVFKQSXWCJLO-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and reactivity. This compound is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate with specific reagents under controlled conditions. One common method involves the use of iron phthalocyanine as a catalyst, which facilitates the reaction through aerobic oxidation . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of iron phthalocyanine as a catalyst is advantageous due to its cost-effectiveness and non-toxic nature . The reaction is typically carried out in a controlled environment to maintain the desired reaction conditions and ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include iron phthalocyanine, molecular sieves, and various nucleophiles such as 3,5-dinitrobenzoic acid . The reaction conditions are optimized to achieve high yields and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 3,5-dinitrobenzoic acid as a nucleophile can lead to the formation of specific substituted products .

Scientific Research Applications

Ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its role as a catalyst in various chemical reactions. The compound interacts with specific molecular targets, facilitating the formation of betaine intermediates and other reactive species . These intermediates then undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Ethyl 2-(3,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can be compared with other similar compounds, such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylate and diethyl azodicarboxylate (DEAD) . These compounds share similar catalytic properties but differ in their reactivity and stability. For example, ethyl 2-(4-cyanophenyl)hydrazinecarboxylate has expanded the scope of substrates that can be used in the Mitsunobu reaction . In contrast, DEAD is known for its thermal stability but may have limitations in terms of substrate compatibility .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it valuable in various chemical reactions, particularly as a catalyst. The compound’s potential in drug discovery and development further highlights its importance in the field of medicinal chemistry.

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C17H11Cl2NO4/c1-2-24-17(23)9-3-5-11-12(7-9)16(22)20(15(11)21)10-4-6-13(18)14(19)8-10/h3-8H,2H2,1H3

InChI Key

CLGVFKQSXWCJLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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